L-tryptophan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in acetic acid, ethanol; insoluble in ethyl ether

Solubility in water: 0.23 g/L at 0 °C, 11.4 g/L at 25 °C, 17.1 g/L at 50 °C, 27.95 g/L at 75 °C, 49.9 g/L at 100 °C

Soluble 1 in 100 of water; very slightly soluble in alcohol; practically insoluble chloroform and ether; soluble in hot alcohol and solutions of dilute acids and alkali hydroxides.

13.4 mg/mL at 25 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor to Neurotransmitters and Signaling Molecules

Serotonin Synthesis

Tryptophan is the sole precursor to serotonin, a neurotransmitter crucial for mood, sleep regulation, appetite, and learning ). Research investigates how manipulating tryptophan levels affects serotonin production and its downstream effects on behavior and cognition L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications: .

Melatonin Production

Tryptophan is converted to melatonin, a hormone regulating sleep-wake cycles ). Studies explore how dietary tryptophan or supplementation influences melatonin synthesis and sleep patterns.

Nutritional Research

Dietary Importance

As an essential amino acid, tryptophan cannot be synthesized by the body and must be obtained through diet. Research focuses on the optimal dietary intake of tryptophan for various age groups and health conditions Analysis, Nutrition, and Health Benefits of Tryptophan: ).

Protein Quality Assessment

Tryptophan content is a factor in determining protein quality. Research explores how food protein sources compare in terms of tryptophan availability and its impact on overall protein utilization Analysis, Nutrition, and Health Benefits of Tryptophan: ).

Agricultural Applications

Plant Growth Enhancement

Studies investigate the application of exogenous tryptophan, meaning tryptophan applied from an external source, to improve plant growth and crop yield. Tryptophan acts as a precursor to auxin, a plant growth hormone Perspectives of Using L-Tryptophan for Improving Productivity of Agricultural Crops: A Review: .

Biofortification

Research explores the possibility of fortifying crops with tryptophan to address potential deficiencies and improve nutritional value Analysis, Nutrition, and Health Benefits of Tryptophan: ).

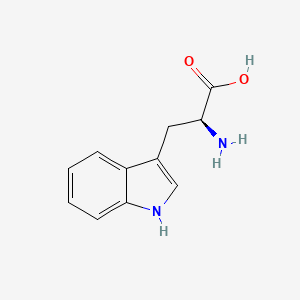

L-Tryptophan is an essential α-amino acid characterized by its indole side chain, which distinguishes it from other amino acids. It plays a critical role in protein synthesis and serves as a precursor for several biologically significant compounds, including the neurotransmitter serotonin and the hormone melatonin. The structural formula of L-Tryptophan is C₁₁H₁₂N₂O₂, and it contains both an α-amino group and an α-carboxylic acid group, making it a polar molecule with unique reactivity properties due to its aromatic indole structure .

Tryptophan's mechanism of action revolves around its conversion to serotonin and melatonin.

- Serotonin production: Tryptophan competes with other large neutral amino acids for transport across the blood-brain barrier. Once inside the brain, it is converted to serotonin through the aforementioned enzymatic steps. Serotonin then interacts with various receptors, influencing mood, sleep, and appetite.

- Melatonin production: Serotonin is further converted to N-acetylserotonin and then melatonin in the pineal gland. Melatonin regulates the sleep-wake cycle by binding to melatonin receptors throughout the body.

- Hydroxylation to 5-Hydroxytryptophan: Catalyzed by tryptophan hydroxylase, this reaction is the first step in serotonin synthesis .

- Decarboxylation to Serotonin: Following hydroxylation, 5-hydroxytryptophan is decarboxylated by aromatic L-amino acid decarboxylase to produce serotonin .

- Kynurenine Pathway: L-Tryptophan can be metabolized via the kynurenine pathway, leading to the formation of kynurenine and other metabolites like kynurenic acid and quinolinic acid, which are involved in various physiological processes .

The oxidative degradation of L-Tryptophan can produce reactive intermediates that lead to various degradation products, influenced by factors such as light and reactive oxygen species .

L-Tryptophan exhibits several biological activities:

- Neurotransmitter Precursor: It is crucial for serotonin production, which regulates mood, sleep, and appetite. Low levels of serotonin are linked to mood disorders such as depression .

- Melatonin Synthesis: L-Tryptophan is also a precursor for melatonin, which regulates circadian rhythms and sleep patterns .

- Immune Modulation: Metabolites from the kynurenine pathway play roles in immune response regulation and may influence neuroinflammatory conditions .

L-Tryptophan has diverse applications:

- Nutritional Supplements: Often marketed for improving mood and sleep quality due to its role in serotonin synthesis .

- Pharmaceuticals: Used in formulations aimed at treating depression and sleep disorders.

- Animal Feed: Supplemented in livestock diets to improve growth and feed efficiency .

Research has shown that L-Tryptophan interacts with various biological systems:

- Serotonergic System: Increased dietary intake can elevate serotonin levels, impacting mood and behavior.

- Drug Interactions: L-Tryptophan may interact with antidepressants (e.g., selective serotonin reuptake inhibitors) leading to enhanced serotonergic effects, which necessitates careful monitoring during co-administration .

Several compounds share structural or functional similarities with L-Tryptophan. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Hydroxytryptophan | Hydroxylated form of L-Tryptophan | Direct precursor to serotonin |

| Serotonin | Indole structure with additional hydroxyl groups | Neurotransmitter involved in mood regulation |

| Melatonin | Indole structure with acetyl group | Regulates sleep-wake cycles |

| Kynurenine | Product of tryptophan metabolism | Involved in immune response |

| Tryptamine | Decarboxylated derivative of tryptophan | Trace amine with psychoactive properties |

L-Tryptophan's uniqueness lies in its essential status for humans and its dual role as both a protein constituent and a precursor for vital neurotransmitters and hormones . Its metabolic pathways also highlight its importance in maintaining homeostasis within biological systems.

The molecular architecture of L-tryptophan reflects a sophisticated arrangement of functional groups that confer unique physicochemical properties to this essential amino acid. The compound possesses the molecular formula C₁₁H₁₂N₂O₂, with a molecular weight of 204.23 grams per mole, making it the largest among the standard proteinogenic amino acids. The International Union of Pure and Applied Chemistry name for this compound is (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, which precisely describes its stereochemical configuration and structural features.

The stereochemical configuration of L-tryptophan centers around its α-carbon, which exhibits the S-configuration characteristic of naturally occurring L-amino acids. This stereochemical arrangement is critical for the compound's biological activity and its incorporation into protein structures. The molecule exists as a zwitterion at physiological pH values, where the amino group becomes protonated (NH₃⁺) with a pKa value of 9.39, while the carboxylic acid group undergoes deprotonation (COO⁻) with a pKa value of 2.38. The isoelectric point of L-tryptophan occurs at pH 5.89, representing the pH at which the molecule carries no net electrical charge.

The indole side chain represents the most distinctive structural feature of L-tryptophan, consisting of a bicyclic ring system formed by the fusion of a benzene ring with a pyrrole ring. This indole substituent is positioned at the β-carbon of the amino acid backbone, creating a non-polar aromatic region that significantly influences the molecule's hydrophobic characteristics. The indole ring system contains two nitrogen atoms: one incorporated into the pyrrole ring (Nε1) and another in the amino group of the amino acid backbone. The presence of this bulky indole side chain contributes to L-tryptophan receiving the single-letter symbol W in protein notation, as the double ring structure visually resembles the bulky appearance of this letter.

Physical properties of L-tryptophan demonstrate its crystalline nature and limited water solubility. The compound appears as a white to slightly yellowish-white crystalline powder that is odorless and possesses a slightly bitter taste. The melting point occurs at 289-290°C with decomposition, indicating the thermal stability of the crystalline structure up to relatively high temperatures. Water solubility remains limited at 11.4 grams per liter at 25°C, reflecting the hydrophobic nature of the indole side chain. The compound demonstrates enhanced solubility in dilute acids and bases, as well as in heated ethanol, but remains insoluble in formaldehyde and ethyl ether.

The kynurenine pathway represents the predominant route of L-tryptophan metabolism, accounting for approximately 95% of total tryptophan catabolism in mammalian systems [1] [2]. This pathway serves as a critical regulatory mechanism for central nervous system homeostasis through the production of multiple neuroactive metabolites that exert both neuroprotective and neurotoxic effects [3] [4].

The initiation of the kynurenine pathway occurs through the oxidative cleavage of the indole ring of L-tryptophan by three distinct enzymes: tryptophan 2,3-dioxygenase (TDO2), indoleamine 2,3-dioxygenase 1 (IDO1), and indoleamine 2,3-dioxygenase 2 (IDO2) [1] [5]. TDO2 functions primarily in hepatic tissues as a tetrameric enzyme containing heme cofactors, while IDO1 operates as a monomeric heme-containing enzyme distributed throughout extrahepatic tissues [1] [6]. The enzyme IDO2 exhibits similar structural characteristics to IDO1 but demonstrates distinct tissue distribution patterns and substrate specificity profiles [7].

The enzymatic conversion of L-tryptophan to N-formylkynurenine represents the rate-limiting step of the entire pathway [1] [8]. This reaction requires molecular oxygen as a co-substrate and proceeds through a dioxygenase mechanism involving the incorporation of both oxygen atoms into the substrate molecule [6]. The crystal structure of human IDO1 reveals two distinct α-helical domains with the heme prosthetic group positioned between them, creating a catalytic environment that facilitates substrate binding and oxygen activation [6].

Following the initial oxidation step, N-formylkynurenine undergoes hydrolysis by arylformamidase (AFMID) to yield kynurenine, the central metabolite of the pathway [1]. Kynurenine serves as a crucial branch point, directing metabolic flux toward either neuroprotective or neurotoxic end products [9]. The transamination of kynurenine by kynurenine aminotransferases (KAT I-IV) produces kynurenic acid, an endogenous antagonist of N-methyl-D-aspartate (NMDA) receptors and α7-nicotinic acetylcholine receptors [10] [11].

Alternatively, kynurenine can undergo hydroxylation by kynurenine 3-monooxygenase (KMO) to form 3-hydroxykynurenine [12] [13]. This flavin adenine dinucleotide-dependent enzyme localizes to the outer mitochondrial membrane and requires nicotinamide adenine dinucleotide phosphate (NADPH) as a reducing cofactor [12]. The enzyme demonstrates asymmetric subunit structure and contains specific binding domains that facilitate substrate recognition and catalytic activity [14] [13].

The downstream metabolism of 3-hydroxykynurenine proceeds through kynureninase-mediated conversion to 3-hydroxyanthranilic acid, followed by oxidation via 3-hydroxyanthranilic acid 3,4-dioxygenase to generate 2-amino-3-carboxymuconic semialdehyde [1]. This intermediate spontaneously converts to quinolinic acid, a potent NMDA receptor agonist that exhibits excitotoxic properties [15] [16].

Table 1: Key Enzymes in L-tryptophan Metabolic Pathways

| Enzyme | EC Number | Cellular Location | Primary Function |

|---|---|---|---|

| Tryptophan Hydroxylase 1 (TPH1) | EC 1.14.16.4 | Peripheral tissues, pineal gland | 5-hydroxytryptophan synthesis |

| Tryptophan Hydroxylase 2 (TPH2) | EC 1.14.16.4 | Central nervous system, raphe nuclei | 5-hydroxytryptophan synthesis |

| Aromatic L-amino Acid Decarboxylase (AADC) | EC 4.1.1.28 | Cytoplasm | Serotonin synthesis from 5-HTP |

| Serotonin N-acetyltransferase (SNAT) | EC 2.3.1.87 | Pineal gland chloroplasts | N-acetylserotonin synthesis |

| Acetylserotonin O-methyltransferase (ASMT) | EC 2.1.1.4 | Cytoplasm | Melatonin synthesis |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | EC 1.13.11.52 | Cytoplasm, various tissues | Kynurenine pathway initiation |

| Indoleamine 2,3-dioxygenase 2 (IDO2) | EC 1.13.11.52 | Cytoplasm, liver, kidney | Kynurenine pathway initiation |

| Tryptophan 2,3-dioxygenase (TDO2) | EC 1.13.11.11 | Liver, tetrameric | Kynurenine pathway initiation |

| Arylformamidase (AFMID) | EC 3.5.1.9 | Cytoplasm | N-formylkynurenine hydrolysis |

| Kynurenine Aminotransferase I (KAT I) | EC 2.6.1.7 | Mitochondria, liver | Kynurenic acid synthesis |

| Kynurenine Aminotransferase II (KAT II) | EC 2.6.1.7 | Mitochondria, brain | Kynurenic acid synthesis |

| Kynurenine 3-monooxygenase (KMO) | EC 1.14.13.9 | Mitochondria, outer membrane | 3-hydroxykynurenine synthesis |

| Kynureninase (KYNU) | EC 3.7.1.3 | Cytoplasm and mitochondria | Anthranilic acid synthesis |

| 3-hydroxyanthranilic Acid 3,4-dioxygenase (3HAO) | EC 1.13.11.6 | Cytoplasm | 2-amino-3-carboxymuconic semialdehyde synthesis |

| Quinolinic Acid Phosphoribosyltransferase (QPRT) | EC 2.4.2.19 | Cytoplasm, astrocytes, neurons | NAD+ precursor synthesis |

The cellular distribution of kynurenine pathway enzymes demonstrates remarkable specificity that influences the regional production of neuroactive metabolites [15]. Kynurenic acid synthesis occurs predominantly in astrocytes through KAT II activity, which accounts for approximately 70% of kynurenic acid production in human brain tissue [11]. Conversely, quinolinic acid formation takes place primarily in microglial cells through the sequential action of KMO, kynureninase, and 3-hydroxyanthranilic acid 3,4-dioxygenase [15] [11].

Research investigations have documented significant alterations in kynurenine pathway metabolism associated with various neurological and psychiatric disorders [3] [17]. Elevated quinolinic acid concentrations have been observed in neurodegenerative conditions including Alzheimer disease, Parkinson disease, and Huntington disease, suggesting a role for excitotoxic mechanisms in disease pathogenesis [17]. Conversely, increased kynurenic acid levels have been documented in schizophrenia, potentially contributing to cognitive dysfunction through excessive NMDA receptor antagonism [17].

The pharmacological modulation of kynurenine pathway enzymes represents a promising therapeutic strategy for neurological disorders [9] [18]. Inhibition of IDO1 or KMO activity can alter the balance between neuroprotective and neurotoxic metabolite production, potentially providing therapeutic benefits in conditions characterized by neuroinflammation or excitotoxicity [9] [13]. Clinical studies have demonstrated that kynurenine pathway metabolites serve as biomarkers for disease progression and treatment response in various neurological conditions [19] [17].

Table 2: Metabolite Concentrations in Human Brain and Plasma

| Metabolite | Brain Concentration μM | Plasma Concentration μM | Physiological Role |

|---|---|---|---|

| L-tryptophan | 5.0-15.0 | 40-100 | Precursor amino acid |

| Kynurenine | 0.5-2.0 | 1.0-3.0 | Central metabolite |

| Kynurenic acid | 0.1-1.0 | 0.02-0.08 | NMDA receptor antagonist |

| 3-hydroxykynurenine | 0.05-0.5 | 0.1-0.3 | Neurotoxic metabolite |

| Quinolinic acid | 0.01-0.1 | 0.02-0.05 | NMDA receptor agonist |

| 3-hydroxyanthranilic acid | 0.02-0.2 | 0.05-0.15 | Intermediate metabolite |

| Serotonin | 0.1-2.0 | 0.5-2.0 | Neurotransmitter |

| 5-hydroxytryptophan | 0.01-0.1 | 0.001-0.01 | Serotonin precursor |

| N-acetylserotonin | 0.001-0.01 | 0.001-0.005 | Melatonin precursor |

| Melatonin | 0.0001-0.001 | 0.0001-0.0005 | Circadian hormone |

Methoxyindole Pathway: Serotonin and Melatonin Synthesis

The methoxyindole pathway represents a quantitatively minor but physiologically crucial route of L-tryptophan metabolism, accounting for approximately 1-3% of total tryptophan utilization in mammalian systems [20] [21]. This pathway generates two essential signaling molecules: serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine), which regulate diverse physiological processes including neurotransmission, mood, circadian rhythms, and sleep-wake cycles [22] [23].

The biosynthesis of serotonin commences with the hydroxylation of L-tryptophan at the C-5 position of the indole ring, catalyzed by tryptophan hydroxylase (TPH) [23] [24]. Two distinct isoforms of this enzyme exist: TPH1, primarily expressed in peripheral tissues including the gastrointestinal tract and pineal gland, and TPH2, which demonstrates specific expression in central nervous system neurons, particularly within the raphe nuclei [25] [24]. The enzymatic mechanism requires tetrahydrobiopterin (BH4) as an essential cofactor and molecular oxygen as a co-substrate [24] [26].

Human TPH2 exhibits distinct biochemical properties compared to TPH1, including enhanced solubility, different kinetic parameters, and unique regulatory mechanisms [25] [27]. Structural analysis reveals that TPH2 contains an N-terminal regulatory domain that influences enzyme stability and activity, with removal of this domain resulting in increased solubility and enzymatic stability [27]. The enzyme functions as a homotetramer with a molecular weight of approximately 236 kilodaltons [27].

The substrate specificity of tryptophan hydroxylase demonstrates strict requirements for proper indole ring positioning within the active site [26]. Crystallographic studies have identified four critical residues (R303, T311, S382, I412 in human TPH2) that determine substrate binding specificity and catalytic efficiency [26]. Mutations affecting these residues result in dramatically reduced enzymatic activity and have been associated with neurological disorders [26].

The product of tryptophan hydroxylase activity, 5-hydroxytryptophan, undergoes subsequent decarboxylation by aromatic L-amino acid decarboxylase (AADC) to generate serotonin [23] [28]. This enzyme requires pyridoxal 5'-phosphate (the active form of vitamin B6) as a cofactor and catalyzes the removal of the carboxyl group from 5-hydroxytryptophan [23] [29]. The reaction proceeds through a Schiff base intermediate formed between the substrate and the pyridoxal phosphate cofactor [29].

Serotonin synthesis demonstrates tissue-specific regulation, with approximately 95% of total body serotonin produced in enterochromaffin cells of the gastrointestinal tract [20]. Brain serotonin synthesis occurs exclusively in neurons expressing TPH2, primarily located in the raphe nuclei of the brainstem [21]. The rate-limiting nature of tryptophan hydroxylase activity means that serotonin synthesis directly correlates with tryptophan availability in brain tissue, particularly in TPH2-expressing neurons [22] [21].

The conversion of serotonin to melatonin occurs through a two-step enzymatic process localized primarily within the pineal gland [30] [31]. The initial step involves N-acetylation of serotonin by serotonin N-acetyltransferase (SNAT), which requires acetyl-coenzyme A as a cofactor [30] [29]. This enzyme demonstrates circadian regulation, with activity levels peaking during nighttime hours in response to sympathetic nervous system activation [31].

The final step in melatonin biosynthesis involves O-methylation of N-acetylserotonin by acetylserotonin O-methyltransferase (ASMT) [30] [29]. This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl donor and demonstrates cytoplasmic localization [30]. The methylation reaction transfers a methyl group to the hydroxyl group at the C-5 position of the indole ring, generating the final melatonin product [29] [31].

Table 3: Cofactors and Coenzymes in L-tryptophan Pathways

| Cofactor/Coenzyme | Associated Enzymes | Function | Pathway |

|---|---|---|---|

| Tetrahydrobiopterin (BH4) | TPH1, TPH2 | Hydroxylation reactions | Methoxyindole pathway |

| Pyridoxal 5'-phosphate (PLP) | AADC, KAT I, KAT II | Decarboxylation and transamination | Methoxyindole and Kynurenine pathways |

| Acetyl-CoA | SNAT | Acetylation reactions | Methoxyindole pathway |

| S-adenosyl-L-methionine (SAM) | ASMT | Methylation reactions | Methoxyindole pathway |

| Heme (iron protoporphyrin IX) | IDO1, IDO2, TDO2 | Dioxygenation reactions | Kynurenine pathway |

| Flavin adenine dinucleotide (FAD) | KMO | Monooxygenation reactions | Kynurenine pathway |

| Nicotinamide adenine dinucleotide phosphate (NADPH) | KMO, 3HAO | Reducing equivalents | Kynurenine pathway |

| Phosphoribosyl pyrophosphate (PRPP) | QPRT | Ribose phosphate donor | NAD/NADP synthesis |

| Alpha-ketoglutarate | KAT I, KAT II | Amino group acceptor | Kynurenine pathway |

| Molecular oxygen (O2) | IDO1, IDO2, TDO2, KMO | Oxidation substrate | All pathways |

Recent investigations have revealed that serotonin functions as an autocrine neurotransmitter within the pineal gland, modulating melatonin synthesis through 5-HT2C receptor activation [31]. Pinealocytes constitutively secrete serotonin via equilibrative plasma membrane monoamine transporters, and this released serotonin accumulates within the tissue to activate endogenous receptors [31]. The autocrine serotonin signaling potentiates norepinephrine-induced melatonin synthesis, providing a novel regulatory mechanism for circadian hormone production [31].

Clinical studies have documented significant disruptions in the serotonin-melatonin pathway associated with autism spectrum disorders [32] [33]. Approximately 47% of individuals with autism spectrum disorders exhibit elevated N-acetylserotonin levels in blood platelets, indicating impaired conversion to melatonin [32]. This biochemical abnormality correlates with sleep disturbances commonly observed in affected individuals [32]. Mechanistic investigations have identified reduced expression of 14-3-3 proteins, which regulate both SNAT and ASMT enzymatic activities, as a contributing factor to melatonin synthesis deficits [33].

The therapeutic potential of melatonin supplementation has been extensively investigated for various clinical conditions [30]. Melatonin demonstrates antioxidant properties, circadian rhythm regulation, and neuroprotective effects [30]. Clinical trials have evaluated melatonin efficacy for sleep disorders, neurodegenerative diseases, and metabolic dysfunction [30]. The safety profile of melatonin supplementation appears favorable, with minimal adverse effects reported in clinical studies [30].

Nutritional factors significantly influence serotonin and melatonin synthesis through effects on tryptophan availability [20] [34]. Carbohydrate consumption increases insulin secretion, which reduces plasma concentrations of large neutral amino acids that compete with tryptophan for blood-brain barrier transport [20]. This mechanism enhances brain tryptophan availability and subsequently increases serotonin synthesis [20]. Conversely, protein intake elevates competing amino acid levels, potentially reducing tryptophan uptake into brain tissue [20] [34].

NAD/NADP Coenzyme Production Mechanisms

The synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) from L-tryptophan represents a fundamental biosynthetic pathway essential for cellular energy metabolism, redox reactions, and numerous enzymatic processes [35] [36]. This de novo synthetic route constitutes the sole mechanism for generating NAD+ from amino acid precursors and plays a crucial role in maintaining cellular NAD+ homeostasis [35] [37].

The conversion of L-tryptophan to NAD+ proceeds through the kynurenine pathway via eight distinct enzymatic steps [35] [38]. The initial reaction involves the oxidative cleavage of L-tryptophan by TDO2, IDO1, or IDO2 to generate N-formylkynurenine [36] [37]. This step represents the primary rate-limiting reaction for the entire NAD+ biosynthetic pathway and determines the overall flux through the de novo synthesis route [38].

Following the formation of N-formylkynurenine, arylformamidase catalyzes the hydrolytic removal of the formyl group to produce kynurenine [36]. The metabolic fate of kynurenine determines whether tryptophan carbon enters NAD+ synthesis or alternative pathway branches [35]. Kynurenine 3-monooxygenase directs kynurenine toward the NAD+ biosynthetic branch through hydroxylation to 3-hydroxykynurenine [35] [36].

The subsequent enzymatic steps involve kynureninase-catalyzed conversion of 3-hydroxykynurenine to 3-hydroxyanthranilic acid, followed by oxidation via 3-hydroxyanthranilic acid 3,4-dioxygenase to generate 2-amino-3-carboxymuconic semialdehyde [36] [39]. This intermediate spontaneously cyclizes to form quinolinic acid, the immediate precursor for NAD+ synthesis [35] [16].

Table 4: NAD+/NADP+ Production Steps from L-tryptophan

| Step | Substrate | Product | Enzyme | Efficiency Percent |

|---|---|---|---|---|

| 1 | L-tryptophan | N-formylkynurenine | TDO2/IDO1/IDO2 | 95 |

| 2 | N-formylkynurenine | Kynurenine | AFMID | 90 |

| 3 | Kynurenine | 3-hydroxykynurenine | KMO | 70 |

| 4 | 3-hydroxykynurenine | 3-hydroxyanthranilic acid | KYNU | 85 |

| 5 | 3-hydroxyanthranilic acid | 2-amino-3-carboxymuconic semialdehyde | 3HAO | 80 |

| 6 | 2-amino-3-carboxymuconic semialdehyde | Quinolinic acid | Spontaneous | 100 |

| 7 | Quinolinic acid | Nicotinic acid mononucleotide | QPRT | 75 |

| 8 | Nicotinic acid mononucleotide | NAD+ | NMNAT/NADSYN | 90 |

The conversion of quinolinic acid to nicotinic acid mononucleotide represents a critical step catalyzed by quinolinic acid phosphoribosyltransferase (QPRT) [35] [16]. This enzyme demonstrates specific expression patterns, with high activity in astrocytes and neurons but limited expression in other cell types [16] [40]. QPRT activity requires phosphoribosyl pyrophosphate as a co-substrate and generates nicotinic acid mononucleotide as the product [35] [40].

Quinolinic acid phosphoribosyltransferase exhibits remarkable upregulation in response to oxidative stress, DNA damage, and therapeutic interventions including radiation and chemotherapy [16]. Malignant glioma cells demonstrate significantly elevated QPRT expression compared to normal astrocytes, enabling these cells to utilize quinolinic acid as an alternative NAD+ source during metabolic stress [16]. This metabolic adaptation contributes to therapeutic resistance and poor prognosis in brain tumors [16].

The final steps of NAD+ synthesis involve the conversion of nicotinic acid mononucleotide to nicotinic acid adenine dinucleotide by nicotinamide mononucleotide adenylyltransferases (NMNAT), followed by NAD+ formation through the action of NAD+ synthetase (NADSYN) [35] [37]. These enzymes utilize adenosine triphosphate as an energy source and glutamine as an amino donor for the final amidation reaction [35].

Research investigations have documented that approximately 6% of ingested tryptophan ultimately converts to quinolinic acid under normal physiological conditions [39]. The efficiency of tryptophan-to-NAD+ conversion demonstrates significant regulation by nutritional status, protein intake, and metabolic demands [39] [41]. Protein deficiency enhances the conversion efficiency, while caloric restriction reduces the overall flux through the pathway [39] [41].

The cellular distribution of NAD+ biosynthetic enzymes influences tissue-specific NAD+ production patterns [35] [18]. Hepatic tissues demonstrate the highest capacity for de novo NAD+ synthesis, with liver enzymes accounting for approximately 90% of total body NAD+ production from tryptophan [38]. Extrahepatic tissues rely primarily on salvage pathways utilizing nicotinamide or nicotinic acid for NAD+ regeneration [35] [37].

Pathological conditions significantly alter NAD+ biosynthesis from tryptophan [18] [17]. Neuroinflammation and immune activation induce IDO1 expression, redirecting tryptophan metabolism toward the kynurenine pathway and potentially compromising serotonin synthesis [18] [17]. This metabolic shift may contribute to depression and cognitive dysfunction observed in inflammatory conditions [17].

Therapeutic targeting of NAD+ biosynthesis has emerged as a promising strategy for various diseases [35] [38]. Inhibition of kynurenine pathway enzymes can modulate NAD+ levels and influence cellular metabolism [18]. Conversely, supplementation with NAD+ precursors including nicotinamide riboside or nicotinic acid can bypass the tryptophan-dependent synthesis route and restore NAD+ homeostasis [35] [38].

The regulation of NAD+ synthesis demonstrates complex interactions with circadian rhythms, aging, and metabolic stress [35] [38]. NAD+ levels decline with aging, potentially contributing to age-related metabolic dysfunction and neurodegenerative processes [35]. Understanding the mechanisms controlling tryptophan-to-NAD+ conversion provides insights into fundamental aspects of cellular metabolism and identifies potential therapeutic targets for age-related diseases [38].

High-resolution mass spectrometry has revolutionized tryptophan quantification through its exceptional selectivity and sensitivity capabilities. The integration of ultra-high performance liquid chromatography with electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS) has become the gold standard for tryptophan analysis in biological matrices [1] [2].

Contemporary high-resolution mass spectrometry methods demonstrate remarkable analytical performance characteristics. The most advanced UHPLC-ESI-MS/MS approaches achieve detection limits ranging from 0.5 nanomolar to 100 micromolar, with precision values consistently below 20% coefficient of variation [1]. These methods utilize sophisticated sample preparation protocols involving protein precipitation followed by solid-phase extraction to minimize matrix effects while preserving analytical integrity [2].

The development of isotope dilution techniques has significantly enhanced quantification accuracy. Methods employing stable isotope-labeled internal standards demonstrate recovery rates between 82% and 115% across diverse biological matrices [3]. The incorporation of derivatization strategies, particularly using reagents such as (R)-(−)-4-(N,N-dimethylaminosulfonyl)-7-(3-isothiocyanatopyrrolidin-1-yl)-2,1,3-benzoxadiazole (DBD-PyNCS), has further improved detection sensitivity and selectivity [4].

Recent methodological advances have focused on high-throughput applications. The implementation of 96-well plate formats enables the analysis of two complete plates within 24 hours, with chromatographic cycle times reduced to 7 minutes [2]. These rapid analysis protocols maintain analytical precision between 2.1% and 12.9% coefficient of variation while achieving accuracy within 20% deviation for the lowest limit of quantification [2].

Table 1: High-Resolution Mass Spectrometry Methods for Tryptophan Quantification

| Method | Matrix | Detection Limit (μM) | Precision (% CV) | Accuracy (%) | Analysis Time (min) | Reference |

|---|---|---|---|---|---|---|

| UHPLC-ESI-MS/MS | Mouse serum/feces/brain | 0.0005-0.1 | <20 | 82.3-128.0 | Not specified | [1] |

| LC-HRMS Orbitrap | Human and murine plasma/tissues | 0.001-0.2 | <15 | Not specified | Not specified | [5] |

| HPLC-MS/MS with DBD-PyNCS derivatization | Human serum | 0.15-0.5 | 0.24-4.44 | Not specified | Not specified | [4] |

| LC/MS with isotope dilution | Human sera (ESRD patients) | 0.01-0.5 | <15 | 82-115 | Not specified | [3] |

| UHPLC-MS/MS (96-well format) | Human serum | Not specified | 2.1-12.9 | <20 for LLOQ | 7 | [2] |

| LC-MS/MS with PFP column | Human plasma | 0.015-100 | <15 | 100±20 | 15 | [6] |

The pentafluorophenyl (PFP) column technology represents a significant advancement in chromatographic separation for mass spectrometry applications. This stationary phase enables the simultaneous separation of tryptophan and 15 of its metabolites within 15 minutes without requiring derivatization procedures [6]. The method demonstrates exceptional analytical robustness with relative standard deviation values below 15% and accuracy within 100% ± 20% for most analytes [6].

Matrix effects remain a critical consideration in high-resolution mass spectrometry applications. The co-elution of matrix components with target analytes can cause significant signal suppression, particularly at early retention times [7]. Advanced two-dimensional liquid chromatography approaches have emerged as effective solutions to address these matrix-induced interferences [7].

Intrinsic Tryptophan Fluorescence Spectroscopy Applications

Intrinsic tryptophan fluorescence spectroscopy leverages the natural fluorescent properties of the indole ring system to provide label-free analytical capabilities. The technique exploits the characteristic excitation wavelength around 280 nanometers and emission maximum near 350 nanometers, which are highly sensitive to the local microenvironment of tryptophan residues [8] [9].

The fundamental spectroscopic properties of tryptophan enable diverse analytical applications. The fluorescence emission demonstrates remarkable sensitivity to environmental changes, with quantum yields ranging from 0.13 to 0.2 depending on the molecular context [8]. This environmental sensitivity makes intrinsic fluorescence an invaluable tool for studying protein conformational changes and protein-ligand interactions [10] [11].

Detection sensitivity varies significantly depending on the analytical configuration. Dedicated fluorometers achieve detection limits as low as 1.7 parts per billion in aqueous solutions [12], while high-performance liquid chromatography with fluorescence detection (HPLC-FLD) typically demonstrates limits between 0.5 and 5.0 micromolar [13] [14]. The broad detection range makes the technique suitable for applications ranging from environmental monitoring to pharmaceutical analysis.

Table 2: Intrinsic Tryptophan Fluorescence Spectroscopy Parameters

| Parameter | Optimal Conditions | Analytical Applications | Matrix Effects | Reference |

|---|---|---|---|---|

| Excitation wavelength (nm) | 280-295 | Protein structure analysis | Minimal at optimal pH | [8] [9] |

| Emission wavelength (nm) | 340-350 | Protein-ligand binding studies | Minimal interference | [8] [9] |

| Stokes shift (nm) | 60-70 | Conformational change monitoring | Moderate | [8] |

| Quantum yield | 0.13-0.2 | Label-free FRET techniques | Low | [8] |

| Detection limit (fluorometer) | 1.7-3.0 ppb | Environmental water monitoring | Significant in complex matrices | [12] |

| Detection limit (HPLC-FLD) | 0.5-5.0 μM | Pharmaceutical analysis | Moderate with proper cleanup | [13] [14] |

| pH sensitivity range | pH 2-12 | Biological sample analysis | High pH sensitivity | [15] [16] |

| Temperature dependence | 20-25°C optimal | Thermal stability studies | Moderate temperature effects | [17] |

The development of intrinsic Förster resonance energy transfer (iFRET) techniques has expanded the analytical capabilities of tryptophan fluorescence spectroscopy. These approaches utilize tryptophan residues as FRET donors in conjunction with target-specific fluorescent acceptors, enabling label-free detection of native proteins [8]. The iFRET methodology demonstrates particular utility in homogeneous assays for protein quantification and ligand binding studies [8].

Environmental factors significantly influence fluorescence measurements. Temperature effects show optimal performance at 20-25°C, with fluorescence intensity decreasing substantially at elevated temperatures [16]. pH sensitivity spans a broad range from pH 2 to 12, though optimal analytical conditions typically require careful pH control to minimize variability [15] [16].

Matrix complexity poses challenges for intrinsic fluorescence applications. Complex biological matrices can introduce significant interference through protein interactions and environmental quenching effects [12]. However, proper sample preparation protocols, including selective excitation at 295 nanometers to minimize tyrosine interference, can effectively mitigate these limitations [18].

Recent advances in instrumentation have enhanced the practical utility of intrinsic fluorescence methods. Modern fluorescence spectrophotometers with linear variable filter monochromators provide improved wavelength accuracy and sensitivity [16]. These technological improvements enable reliable quantification across diverse sample types while maintaining the inherent advantages of label-free analysis.

Chromatographic Separation Strategies in Complex Matrices

Chromatographic separation represents the cornerstone of tryptophan analysis in complex biological and environmental matrices. The diversity of available separation strategies reflects the analytical challenges posed by matrix complexity and the need for robust, reproducible methods suitable for routine application [19] [20].

Isocratic high-performance liquid chromatography methods have demonstrated exceptional utility for rapid tryptophan quantification. The implementation of reverse-phase C18 columns with optimized mobile phase compositions, typically consisting of 10 millimolar phosphate buffer and methanol in 73:27 ratio, enables baseline separation of tryptophan and six of its kynurenine metabolites within 7 to 13 minutes [19]. These methods achieve recovery rates between 62% and 111% across diverse biological matrices including plasma, serum, and tissue samples [19].

Advanced derivatization strategies have significantly enhanced chromatographic performance. Pre-column derivatization with o-phthaldialdehyde (OPA) enables simultaneous analysis of tryptophan and its metabolites with dual-channel fluorescence detection [20]. This approach demonstrates detection limits of 30 picomolar per milliliter with analysis times of 55 minutes [20]. The derivatization reaction proceeds rapidly at room temperature, making it suitable for automated sample preparation protocols [20].

Table 3: Chromatographic Separation Strategies for Complex Matrices

| Separation Strategy | Mobile Phase | Sample Preparation | Separation Time (min) | Matrix Compatibility | Recovery (%) | Reference |

|---|---|---|---|---|---|---|

| Isocratic HPLC (C18) | 10 mM phosphate/methanol (73:27) | Protein precipitation | 7-13 | Plasma, serum, tissue | 62-111 | [19] |

| Gradient HPLC with derivatization | Variable ACN/water gradients | OPA derivatization | 55 | Various biological fluids | >65 | [20] |

| Two-dimensional LC-LC | CN + C18 columns | Fraction collection | 35 + fraction time | Complex natural products | Not specified | [21] |

| PFP column LC-MS/MS | Water/ACN with 0.1% TFA | Protein precipitation + SPE | 15 | Plasma, biological fluids | Not specified | [6] |

| Mixed-mode chromatography | Water/ACN with H2SO4 | Direct injection | Not specified | Feed, food products | Not specified | [22] |

| Alkaline hydrolysis + HPLC-FLD | Acetate buffer/ACN (9:1) | Alkaline hydrolysis | 10 | Cereals, legumes | Not specified | [23] |

Two-dimensional liquid chromatography approaches address the analytical challenges posed by highly complex matrices. The combination of cyano (CN) and C18 stationary phases in orthogonal separation dimensions enables the resolution of 221 components in complex natural product matrices [21]. While total analysis time extends beyond 35 minutes plus fraction collection time, the enhanced peak capacity justifies the extended analytical protocol for comprehensive metabolomic applications [21].

Specialized stationary phase chemistries have emerged to address specific analytical challenges. Pentafluorophenyl (PFP) columns demonstrate superior performance for simultaneous tryptophan and metabolite analysis, achieving complete separation within 15 minutes without derivatization requirements [6]. The unique selectivity of PFP phases enables direct analysis of complex biological matrices with minimal sample preparation [6].

Sample preparation strategies vary significantly depending on matrix complexity and analytical requirements. Protein precipitation remains the most widely implemented approach, utilizing acetonitrile or methanol-based protocols to remove interfering proteins while preserving target analytes [24]. Advanced preparation methods incorporate solid-phase extraction following protein precipitation to further reduce matrix effects and improve analytical robustness [6].

Alkaline hydrolysis protocols have found particular application in food and feed analysis. The treatment of samples with 5 Normal sodium hydroxide at 120°C for 12 hours effectively releases protein-bound tryptophan while maintaining analytical recovery [23]. Subsequent fluorescence detection enables quantification within 10 minutes, making this approach suitable for high-throughput food analysis applications [23].

Matrix-specific optimization remains critical for analytical success. Mixed-mode chromatography approaches utilizing stationary phases with both hydrophobic and ion-exchange functionalities demonstrate particular utility for feed and food product analysis [22]. These methods enable direct injection protocols that minimize sample preparation requirements while maintaining analytical integrity [22].

Purity

Physical Description

Solid; [Merck Index] White to slightly yellowish-white odorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS]

Solid

Color/Form

White to slightly yellowish-white ... crystals or crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Slightly bitte

LogP

-1.05 (LogP)

log Kow = -1.06

-1.06

Odor

Decomposition

Appearance

Melting Point

282 °C (decomposes)

230 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 8 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

/EXPTL USE/: Inhibition of Walker 256 intramuscular carcinoma in rats by admin of l-tryptophan.

(L)-Tryptophan decreases sleep latency and slightly increases sleeping time without altering qualitative characteristics of polygraphic patterns during sleep in normal subjects. In insomniac patients, it increases sleeping time and decreases both sleep latency and number of awakenings.

Beneficial effects were observed when L-tryptophan was administered to 2 patients with myoclonus. In each case suspension of methylcellulose and water containing 1 g of (L)-tryptophan/15 mL was prepared and administered orally at a level of 10 g daily in 5 divided doses.

For more Therapeutic Uses (Complete) data for (L)-Tryptophan (11 total), please visit the HSDB record page.

Pharmacology

Tryptophan is the least plentiful of all 22 amino acids and an essential amino acid in humans (provided by food), Tryptophan is found in most proteins and a precursor of serotonin. Tryptophan is converted to 5-hydroxy-tryptophan (5-HTP), converted in turn to serotonin, a neurotransmitter essential in regulating appetite, sleep, mood, and pain. Tryptophan is a natural sedative and present in dairy products, meats, brown rice, fish, and soybeans. (NCI04)

MeSH Pharmacological Classification

ATC Code

N06 - Psychoanaleptics

N06A - Antidepressants

N06AX - Other antidepressants

N06AX02 - Tryptophan

Mechanism of Action

Findings indicate that enhanced rates of serotonin turnover produced by (L)-tryptophan and physical restraint are associated with inhibition of thyroid-stimulating hormone (TSH) and stimulation of prolactin release from anterior pituitary in rats.

L-Tryptophan, an indispensable amino acid, serves as a precursor for several small molecules of functional significance including the vitamin niacin, the neurotransmitter serotonin, the metabolite tryptamine, and the pineal hormone melatonin. Increases in tryptophan have been shown to increase synthesis of the neurotransmitters in brain, blood, and other body organs.

Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/

The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome.

For more Mechanism of Action (Complete) data for (L)-Tryptophan (7 total), please visit the HSDB record page.

Vapor Pressure

Pictograms

Irritant

Other CAS

73-22-3

54-12-6

Absorption Distribution and Excretion

Absorption and Fate. Tryptophan is readily absorbed from the gastro-intestinal tract. Tryptophan is extensively bound to serum albumin. It is metabolized to serotonin and other metabolites, incl kynurenine derivatives, and excreted in the urine. Pyridoxine and ascorbic acid appear to be concerned in its metabolism.

Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools. /Amino acids/

After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bond-specific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/

For more Absorption, Distribution and Excretion (Complete) data for (L)-Tryptophan (9 total), please visit the HSDB record page.

Metabolism Metabolites

In Hartnup disease ... tryptophane appear/s/ in urine due to defective renal and intestinal absorption of tryptophane ... It is an intermediary metabolite in the synthesis of serotonin (5-hydroxytryptamine) and 5-hydroxyindole acetic acid (HIAA).

Patients with bladder cancer excreted significantly more kynurenic acid, acetylkynurenine, kynurenine, and 3-hydroxykynurenine after ingesting a loading dose of L-tryptophan than did control subjects with no known disease.

Tryptophan is metabolized in the liver by tryptophan pyrrolase and tryptophan hydroxylase. Metabolites include hydroxytryptophan, which is then converted to serotonin, and kynurenine derivatives. Some tryptophan is converted to nicotinic acid and nicotinamide. Pyridoxine and ascorbic acid are cofactors in the decarboxylation and hydroxylation, respectively, of tryptophan; pyridoxine apparently prevents the accumulation of the kynurenine metabolites.

Yields indole-3-pyruvic acid in man ... and in rats; yields tryptamine in guinea pigs. /From table/

For more Metabolism/Metabolites (Complete) data for (L)-Tryptophan (21 total), please visit the HSDB record page.

Associated Chemicals

Tryptophan (DL); 54-12-6

Wikipedia

�-Carbon_nitride

Drug Warnings

Tryptophan-containing products have been associated with the eosinophilia-myalgia syndrome. Other adverse effects that have been reported include nausea, headache, lightheadedness, and drowsiness.

An increased incidence of bladder tumours has been reported in mice given l-tryptophan orally as well as in cholesterol pellets embedded in the bladder lumen. However, there was no increase in tumour incidence when only high-dose, oral tryptophan was given.

Tryptophan has been associated with eosinophilia-myalgia syndrome; caution is advised in patients receiving the drug who develop some, but not all, of the symptoms of this syndrome. It should not be used in those with a history of eosinophilia-myalgia syndrome associated with tryptophan treatment.

For more Drug Warnings (Complete) data for (L)-Tryptophan (7 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

Synthesis starting with beta-indolylaldehyde and hippuric acid; ... from hydantoin; alternate route starting with 3-indoleacetonitrile.

General Manufacturing Information

L-Tryptophan: ACTIVE

An essential amino acid for human development; precursor of serotonin.

60 mg of tryptophan is approx equiv to 1.0 mg of niacin. /Tryptophan/

The amino acids that are incorporated into mammalian protein are alpha-amino acids, with the exception of proline, which is an alpha-imino acid. This means that they have a carboxyl group, an amino nitrogen group, and a side chain attached to a central alpha-carbon. Functional differences among the amino acids lie in the structure of their side chains. In addition to differences in size, these side groups carry different charges at physiological pH (e.g., nonpolar, uncharged but polar, negatively charged, positively charged); some groups are hydrophobic (e.g., branched chain and aromatic amino acids) and some hydrophilic (most others). These side chains have an important bearing on the ways in which the higher orders of protein structure are stabilized and are intimate parts of many other aspects of protein function.

Analytic Laboratory Methods

Method: AOAC 988.15; Procedure: ion exchange chromatographic method; Analyte: tryptophan; Matrix: foods and food & feed ingredients; Detection Limit: not provided.

TECHNIQUE OF DOUBLE-BEAM FLUORESCENCE SPECTROPHOTOMETRY FOR DETERMINATION OF TRYPTOPHAN IN PROTEINS.

Determination of tryptophan in foods by isocratic reversed-phase HPLC.

Clinical Laboratory Methods

An HPLC method for the determination of tryptophan and its metabolites in maternal and umbilical cord plasma is described. Chromatography was carried out on a column packed with 10 um IRICA RP-18 using as mobile phase a mixture of 0.1 M NaOAc, 0.1 M citric acid, 0.03 mM Na2EDTA, and 5-30% acetonitrile or 10-37% MeOH. Recovery range was99.0-100.7% for tryptophan and its metabolites. Interassay relative standard deviation was in the range of 1.5-5.7% for tryptophan and its metabolites. Detection limits were <150 pg/ml for 5-HTP, 177.5 pg/ml for 5-HT): 190 pg/ml for 5-HIAA, 437 pg/ml for tryptophan. The detection limits for 5-HT and 5-HIAA were sufficient for clinical determination of pregnancy. The method was applied to the determination of tryptophan and metabolites in maternal vein plasma and in umbilical artery and vein plasma.

A capillary electrophoresis method for separation and detection with time-of-flight mass spectrometry is described for tryptophan metabolites in the kynurenic pathway...

A liquid chromatographic-tandem mass spectrometric method measures 3-hydroxykynurenine and 3-hydroxyanthranilic acid in addition to tryptophan and kynurenine both intra- and extracellularly. After reversed phase HPLC separation, the compounds were detected in the MS positive multiple reaction monitoring mode...

Storage Conditions

Interactions

Although tryptophan has been given to patients receiving MAOIs in the belief that clinical efficacy may be improved, it should be noted that the adverse effects may also be potentiated.

Use of tryptophan with drugs that inhibit the reuptake of serotonin may exacerbate the adverse effects of the latter and precipitate the serotonin syndrome.

There have been occasional reports of sexual disinhibition in patients taking tryptophan with phenothiazines or benzodiazepines.

For more Interactions (Complete) data for (L)-Tryptophan (16 total), please visit the HSDB record page.

Dates

2: Badawy AA. Targeting tryptophan availability to tumors: the answer to immune escape? Immunol Cell Biol. 2018 Jun 10. doi: 10.1111/imcb.12168. [Epub ahead of print] PubMed PMID: 29888434.

3: Wu T, Xu J, Xie W, Yao Z, Yang H, Sun C, Li X. Pseudomonas aeruginosa L10: A Hydrocarbon-Degrading, Biosurfactant-Producing, and Plant-Growth-Promoting Endophytic Bacterium Isolated From a Reed (Phragmites australis). Front Microbiol. 2018 May 25;9:1087. doi: 10.3389/fmicb.2018.01087. eCollection 2018. PubMed PMID: 29887849; PubMed Central PMCID: PMC5980988.

4: Shima K, Kaeding N, Ogunsulire IM, Kaufhold I, Klinger M, Rupp J. Interferon-γ interferes with host cell metabolism during intracellular Chlamydia trachomatis infection. Cytokine. 2018 Jun 6. pii: S1043-4666(18)30237-0. doi: 10.1016/j.cyto.2018.05.039. [Epub ahead of print] PubMed PMID: 29885991.

5: Fuentes-Lemus E, Silva E, Barrias P, Aspee A, Escobar E, Lorentzen LG, Carroll L, Leinisch F, Davies MJ, López-Alarcón C. Aggregation of α- and β- caseins induced by peroxyl radicals involves secondary reactions of carbonyl compounds as well as di-tyrosine and di-tryptophan formation. Free Radic Biol Med. 2018 Jun 7. pii: S0891-5849(18)31009-8. doi: 10.1016/j.freeradbiomed.2018.06.005. [Epub ahead of print] PubMed PMID: 29885785.

6: Pal S, Aute R, Sarkar P, Bose S, Deshmukh MV, Chattopadhyay A. Constrained dynamics of the sole tryptophan in the third intracellular loop of the serotonin(1)(A) receptor. Biophys Chem. 2018 Jun 1;240:34-41. doi: 10.1016/j.bpc.2018.05.008. [Epub ahead of print] PubMed PMID: 29885563.

7: Sun SL, Yang WL, Fang WW, Zhao YX, Guo L, Dai YJ. The plant growth-promoting rhizobacterium Variovorax boronicumulans CGMCC 4969 regulates the level of indole-3-acetic acid synthesized from indole-3-acetonitrile. Appl Environ Microbiol. 2018 Jun 8. pii: AEM.00298-18. doi: 10.1128/AEM.00298-18. [Epub ahead of print] PubMed PMID: 29884755.

8: Yu E, Papandreou C, Ruiz-Canela M, Guasch-Ferre M, Clish CB, Dennis C, Liang L, Corella D, Fitó M, Razquin C, Lapetra J, Estruch R, Ros E, Cofán M, Arós F, Toledo E, Serra-Majem L, Sorlí JV, Hu FB, Martinez-Gonzalez MA, Salas-Salvado J. Association of Tryptophan Metabolites with Incident Type 2 Diabetes in the PREDIMED Trial: A Case-Cohort Study. Clin Chem. 2018 Jun 8. pii: clinchem.2018.288720. doi: 10.1373/clinchem.2018.288720. [Epub ahead of print] PubMed PMID: 29884676.

9: Castro NSS, Laia CAT, Maiti BK, Cerqueira NMFSA, Moura I, Carepo MSP. Small phospho-donors phosphorylate MorR without inducing protein conformational changes. Biophys Chem. 2018 May 31;240:25-33. doi: 10.1016/j.bpc.2018.05.009. [Epub ahead of print] PubMed PMID: 29883882.

10: Miękus N, Olędzka I, Harshkova D, Liakh I, Plenis A, Kowalski P, Bączek T. Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples. Int J Mol Sci. 2018 May 24;19(6). pii: E1560. doi: 10.3390/ijms19061560. PubMed PMID: 29882927.

11: Michaelian K. Homochirality through Photon-Induced Denaturing of RNA/DNA at the Origin of Life. Life (Basel). 2018 Jun 6;8(2). pii: E21. doi: 10.3390/life8020021. PubMed PMID: 29882802.

12: Liu Y, Hou H, Jiang X, Wang P, Dai X, Chen W, Gao L, Xia T. A WD40 Repeat Protein from Camellia sinensis Regulates Anthocyanin and Proanthocyanidin Accumulation through the Formation of MYB⁻bHLH⁻WD40 Ternary Complexes. Int J Mol Sci. 2018 Jun 6;19(6). pii: E1686. doi: 10.3390/ijms19061686. PubMed PMID: 29882778.

13: Youssef A, von Koschembahr A, Caillat S, Corre S, Galibert MD, Douki T. 6-Formylindolo[3,2-b]carbazole (FICZ) is a Very Minor Photoproduct of Tryptophan at Biologically Relevant Doses of UVB and Simulated Sunlight. Photochem Photobiol. 2018 Jun 8. doi: 10.1111/php.12950. [Epub ahead of print] PubMed PMID: 29882277.

14: Cao XY, Wang S, Tian SQ, Lou H, Kong YC, Yang ZJ, Liu JL. Spectroscopic and molecular modeling studies on the interactions of fluoranthene with bovine hemoglobin. Spectrochim Acta A Mol Biomol Spectrosc. 2018 May 30;203:301-307. doi: 10.1016/j.saa.2018.05.091. [Epub ahead of print] PubMed PMID: 29879645.

15: Yamashita-Kawanishi N, Sawanobori R, Matsumiya K, Uema A, Chambers JK, Uchida K, Shimakura H, Tsuzuki M, Chang CY, Chang HW, Haga T. Detection of felis catus papillomavirus type 3 and 4 DNA from squamous cell carcinoma cases of cats in Japan. J Vet Med Sci. 2018 Jun 5. doi: 10.1292/jvms.18-0089. [Epub ahead of print] PubMed PMID: 29877210.

16: Bolchi C, Bavo F, Regazzoni L, Pallavicini M. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. Amino Acids. 2018 Jun 6. doi: 10.1007/s00726-018-2599-2. [Epub ahead of print] PubMed PMID: 29876689.

17: Peng J, Xiao Y, Li W, Yang Q, Tan L, Jia Y, Qu Y, Qian Z. Photosensitizer Micelles Together with IDO Inhibitor Enhance Cancer Photothermal Therapy and Immunotherapy. Adv Sci (Weinh). 2018 Feb 26;5(5):1700891. doi: 10.1002/advs.201700891. eCollection 2018 May. PubMed PMID: 29876215; PubMed Central PMCID: PMC5979747.

18: DeLuca JA, Allred KF, Menon R, Riordan R, Weeks BR, Jayaraman A, Allred CD. Bisphenol-A alters microbiota metabolites derived from aromatic amino acids and worsens disease activity during colitis. Exp Biol Med (Maywood). 2018 Jan 1:1535370218782139. doi: 10.1177/1535370218782139. [Epub ahead of print] PubMed PMID: 29874946.

19: Gao J, Lv J, Wu H, Dai Y, Nasir M. Impacts of wheat straw addition on dissolved organic matter characteristics in cadmium-contaminated soils: Insights from fluorescence spectroscopy and environmental implications. Chemosphere. 2018 Feb;193:1027-1035. doi: 10.1016/j.chemosphere.2017.11.112. Epub 2017 Nov 21. PubMed PMID: 29874729.

20: McKay MJ, Martfeld AN, De Angelis AA, Opella SJ, Greathouse DV, Koeppe RE 2nd. Control of Transmembrane Helix Dynamics by Interfacial Tryptophan Residues. Biophys J. 2018 Jun 5;114(11):2617-2629. doi: 10.1016/j.bpj.2018.04.016. PubMed PMID: 29874612.